![molecular formula C21H15FN6O2S B2403521 7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226441-40-2](/img/structure/B2403521.png)
7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Description
7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C21H15FN6O2S and its molecular weight is 434.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationship
- A study by Shiota et al. (1999) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential as angiotensin II receptor antagonists with oral antihypertensive activity. This work highlighted the importance of specific substituents for in vivo activity, notably the methyl substituent at the 3-position (Shiota et al., 1999).
Chemical Properties and Synthesis Techniques
- Drev et al. (2014) discussed the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the tunability of N-alkylation based on carboxy function, which is significant for understanding chemical properties and reactions (Drev et al., 2014).
Supramolecular Aggregation
- Nagarajaiah and Begum (2014) explored structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines. They noted significant differences in intermolecular interaction patterns by varying substituents, which is relevant for understanding the compound's behavior in various contexts (Nagarajaiah & Begum, 2014).
Synthesis and Reaction Mechanism
- Chimichi et al. (1996) examined the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines and elucidated the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. This study contributes to understanding the compound's formation and structure (Chimichi et al., 1996).
Facile Synthesis Techniques
- Reddy et al. (2005) reported a general synthetic approach to pyrazolo[4,3-d]pyrimidines, using various starting materials. This study provides insights into simpler and more efficient synthesis methods for such compounds (Reddy et al., 2005).
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O2S/c1-31-16-8-4-14(5-9-16)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKIKZPMWGRML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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